3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a furan-2-ylmethyl group attached to the nitrogen atom of the sulfonamide moiety. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents, along with the furan-2-ylmethyl group, contributes to its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide include other sulfonamides with different substituents on the benzene ring or variations in the attached groups. Some examples include:
- 3-chloro-4-fluoro-N-(furan-3-ylmethyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide
These compounds share similar structural features but may exhibit different biological activities and properties due to the variations in their substituents.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3S/c12-10-6-9(3-4-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h1-6,14H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZAAICCELPWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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